(S)-3-(Trifluoromethyl)piperidine hydrochloride
Description
Properties
IUPAC Name |
(3S)-3-(trifluoromethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3N.ClH/c7-6(8,9)5-2-1-3-10-4-5;/h5,10H,1-4H2;1H/t5-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFJYLYZLJHSIF-JEDNCBNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CNC1)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
737760-98-4 | |
| Record name | (3S)-3-(trifluoromethyl)piperidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
(S)-3-(Trifluoromethyl)piperidine hydrochloride is a compound of growing interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
1. Chemical Structure and Properties
This compound is characterized by the presence of a trifluoromethyl group attached to a piperidine ring. The trifluoromethyl group is known for enhancing the lipophilicity and metabolic stability of compounds, which can lead to improved pharmacological properties.
- Chemical Formula : CHClFN
- CAS Number : 737760-98-4
2. Synthesis of this compound
The synthesis of this compound typically involves several steps, including the introduction of the trifluoromethyl group into the piperidine framework. Various synthetic routes have been explored, including:
- Direct Fluorination : Using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
- Ugi Reaction : A multi-component reaction that allows for the formation of diverse piperidine derivatives.
3.1 Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. A high-throughput screening against a library of compounds revealed its potential as an inhibitor of Mycobacterium tuberculosis, targeting essential proteins involved in bacterial survival .
| Study | Organism | Activity | Reference |
|---|---|---|---|
| High-throughput screen | Mycobacterium tuberculosis | Inhibitory | |
| SAR studies | Various bacteria | Potent against Gram-positive strains |
3.2 Anticancer Activity
The compound has also been evaluated for anticancer activity. Research demonstrated that certain derivatives of piperidine, including those with trifluoromethyl substitutions, showed enhanced cytotoxicity against various cancer cell lines compared to non-fluorinated analogs. For instance, a study indicated that this compound induced apoptosis in hypopharyngeal tumor cells more effectively than traditional chemotherapeutics like bleomycin .
| Study | Cancer Cell Line | Effect | Reference |
|---|---|---|---|
| Cytotoxicity assay | FaDu (hypopharyngeal) | Induced apoptosis | |
| Comparative study | Various lines | Enhanced potency vs. non-fluorinated analogs |
4. Structure-Activity Relationships (SAR)
The incorporation of the trifluoromethyl group has been shown to significantly influence the biological activity of piperidine derivatives. SAR studies suggest that:
- The presence of electron-withdrawing groups like CF increases binding affinity to target proteins.
- Modifications at other positions on the piperidine ring can further enhance activity and selectivity.
Case Study 1: Antimicrobial Screening
In a comprehensive study involving over 100,000 compounds, this compound was identified as a promising candidate for further development against resistant strains of Mycobacterium tuberculosis due to its unique mechanism targeting MmpL3, a critical protein for bacterial viability .
Case Study 2: Cancer Therapeutics
A recent publication highlighted the development of a series of piperidine derivatives that included this compound, demonstrating improved anticancer properties through enhanced interaction with cellular targets involved in apoptosis pathways .
Scientific Research Applications
(S)-3-(Trifluoromethyl)piperidine hydrochloride exhibits notable biological activity, particularly as a building block in drug design. Its trifluoromethyl group significantly influences its interaction with biological targets, enhancing binding affinity and selectivity.
Key Biological Applications:
-
Drug Development:
- The compound serves as a critical intermediate in synthesizing various pharmaceuticals. For instance, it has been utilized in developing retinol binding protein antagonists aimed at treating age-related macular degeneration .
- Its inclusion in drug candidates has demonstrated improved potency and efficacy compared to non-fluorinated analogs due to enhanced membrane permeability and target interaction .
-
Chiral Auxiliary:
- The compound's chiral nature allows it to function as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiopure compounds essential for pharmacological applications.
Case Study 1: Retinol Binding Protein Antagonists
Research focused on synthesizing non-retinoid retinol binding protein 4 antagonists highlighted this compound as a key intermediate. The compound was integral in achieving high yields of desired analogs that exhibited significant reductions in serum RBP4 levels in preclinical models .
Case Study 2: FDA-Approved Drugs
A review of FDA-approved drugs containing trifluoromethyl groups revealed that compounds derived from this compound have been pivotal in enhancing drug efficacy. The presence of the trifluoromethyl group has been linked to increased potency against specific biological targets, exemplifying its importance in modern pharmacology .
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Comparisons
Substituent Effects on Reactivity and Bioactivity
- Trifluoromethyl (-CF₃) : The electron-withdrawing nature of -CF₃ increases the compound’s resistance to oxidative metabolism, enhancing pharmacokinetic stability. This group also improves membrane permeability due to its lipophilicity .
- Diphenylmethoxy (-OCH(C₆H₅)₂) : This bulky substituent in 4-(Diphenylmethoxy)piperidine HCl enhances binding affinity to CNS receptors but reduces solubility .
- Hydroxyl (-OH) : 3-Hydroxypiperidine HCl offers hydrogen-bonding capability, useful in designing kinase inhibitors, but may increase metabolic vulnerability .
Chirality and Pharmacological Relevance
The (S)-enantiomer of 3-(trifluoromethyl)piperidine HCl is specifically preferred in asymmetric synthesis for drugs targeting G-protein-coupled receptors (GPCRs) or enzymes requiring precise stereochemistry . In contrast, non-chiral analogs like 3-Methylpiperidine HCl are more commonly used in non-therapeutic applications (e.g., catalysis) .
Pharmaceutical Intermediates
(S)-3-(Trifluoromethyl)piperidine HCl has been utilized in synthesizing protease inhibitors and antiviral agents, leveraging the -CF₃ group’s stability . For example, its sulfonyl chloride derivative ((3S)-3-(Trifluoromethyl)piperidine-1-sulfonyl chloride) is a key intermediate in peptide-mimetic drug development .
Preparation Methods
Direct Fluorination of Piperidine Carboxylic Acids Using Sulfur Tetrafluoride
One of the most industrially relevant methods for preparing trifluoromethyl piperidines, including (S)-3-(Trifluoromethyl)piperidine hydrochloride, involves the fluorination of piperidine carboxylic acids with sulfur tetrafluoride (SF4) in the presence of anhydrous hydrofluoric acid and chloroform as solvents.
- Starting material: Nipecotic acid (piperidine-3-carboxylic acid)
- Solvent mixture: Trichloromethane (chloroform) and anhydrous hydrofluoric acid
- Reagent: Sulfur tetrafluoride (SF4)
- Reaction vessel: Stainless steel autoclave (316L)
- Temperature range: 65–150 °C depending on specific substrate and conditions
- Reaction time: 3–4 hours
- Workup: Neutralization with sodium hydroxide to pH 10, followed by chloroform extraction and distillation
Representative Data from Patent CN102603611B:
| Embodiment | Starting Acid | Solvent (g) | SF4 (g) | Temp (°C) | Time (h) | Product Yield (g) | Purity (%) | Yield (%) based on acid |
|---|---|---|---|---|---|---|---|---|
| 4 | Nipecotic acid (100 g) | 700 chloroform + 100 HF | 270 | 105 | 3 | 96 | 96.2 | 77.9 |
| 5 | Nipecotic acid (100 g) | 300 chloroform + 100 HF | 270 | 95 | 4 | 98 | 97.2 | 80.6 |
| 8 | 3-chloro-2-piperidine carboxylic acid (100 g) | 100 chloroform + 100 HF | 210 | 95 | 3 | 72 | 96.3 | 60.5 |
This method achieves high purity and yields up to ~80% for 3-(trifluoromethyl)piperidine derivatives. The reaction mechanism involves the conversion of the carboxylic acid group to the trifluoromethyl group via sulfur tetrafluoride-mediated fluorination and decarboxylation steps. The hydrochloride salt can be formed subsequently by acidification.
Synthesis via α-Trifluoromethylation of Piperidine Imines
A more stereoselective and versatile approach involves the synthesis of α-trifluoromethyl piperidines through the formation and subsequent functionalization of imine intermediates derived from piperidin-2-ones (δ-lactams).
- Starting from N-(diethoxymethyl)piperidin-2-one, a Claisen condensation with ethyl trifluoroacetate introduces the trifluoromethyl group.
- Acidic deprotection yields a fluorinated acyl lactam.
- Heating under acidic conditions induces decarboxylation and formation of hemiaminal intermediates.
- Conversion to imines allows further functionalization.
Reduction to (S)-3-(Trifluoromethyl)piperidine:
- The imine intermediate is reduced using sodium triacetoxyborohydride (NaBH(OAc)3) in methanol.
- This step provides the desired trifluoromethylated piperidine with good yield (~71%).
- Phosphorylation with diethyl phosphite and BF3·OEt2 catalyst produces phosphonate derivatives.
- Ugi-type multicomponent reactions enable the synthesis of diverse α-trifluoromethyl piperidine derivatives.
- Friedel-Crafts alkylation with pyrroles introduces additional substituents at the α-position.
This method allows for the introduction of the trifluoromethyl group with control over substitution patterns and stereochemistry, making it suitable for preparing enantiomerically enriched this compound.
Cyclization Strategies from Non-Cyclic Precursors
Alternative synthetic routes include cyclization of linear amines or dienes/dienophiles to form the piperidine ring bearing the trifluoromethyl substituent.
- Ring-closing metathesis and cycloaddition reactions are employed to construct the piperidine ring.
- Subsequent functional group transformations introduce the trifluoromethyl group at the desired position.
- These methods are less common for (S)-3-(trifluoromethyl)piperidine but offer synthetic flexibility.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|
| SF4 fluorination of nipecotic acid | Nipecotic acid (piperidine-3-carboxylic acid) | SF4, HF, chloroform, 95–105 °C, 3–4 h | 78–81 | 96–97 | Industrially scalable, moderate stereoselectivity |
| α-Trifluoromethylation via imines | Piperidin-2-one derivatives | Claisen condensation, acidic deprotection, NaBH(OAc)3 reduction | ~70 | High | Allows stereocontrol and functionalization |
| Cyclization from linear precursors | Linear amines, dienes | Metathesis, cycloaddition | Variable | Variable | Synthetic flexibility, less common |
Research Findings and Practical Considerations
- The sulfur tetrafluoride method is well-documented with robust yields and purities but requires handling of hazardous reagents (SF4, HF) and specialized equipment (autoclaves).
- The imine-based synthesis provides access to diverse derivatives with potential for enantioselective synthesis, critical for producing the (S)-enantiomer.
- Reaction parameters such as temperature, solvent ratios, and pH during workup critically influence yield and product purity.
- The trifluoromethyl group significantly influences regioselectivity and stereoselectivity in downstream reactions, as observed in Friedel-Crafts alkylations.
- Avoiding the formation of ammonium salts during phosphonate hydrolysis requires additives such as propylene oxide.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing enantiopure (S)-3-(Trifluoromethyl)piperidine hydrochloride?
- Methodology :
-
Radical Trifluoromethylation : A common method involves introducing the trifluoromethyl group into a piperidine precursor using agents like trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonium salts under radical conditions. Chiral resolution (e.g., via diastereomeric salt formation) is critical to isolate the (S)-enantiomer .
-
Chiral Pool Synthesis : Starting from chiral precursors (e.g., (S)-proline derivatives) to retain stereochemistry during ring formation.
- Key Considerations :
-
Reaction temperature (typically 0–25°C) and solvent polarity (e.g., DMF or THF) influence yield and enantiomeric excess (ee).
-
Purification via recrystallization or chromatography ensures ≥98% purity.
Synthetic Method Yield (%) ee (%) Reference Radical Trifluoromethylation 60–75 85–92 Chiral Pool Approach 45–55 95–99
Q. How is this compound characterized for structural and chiral purity?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR confirms the trifluoromethyl group (δ ~120–125 ppm for CF₃ in ¹⁹F NMR) and piperidine ring conformation .
- Chiral HPLC : Using columns like Chiralpak AD-H or OD-H with hexane/isopropanol mobile phases to resolve enantiomers (typical ee >98%) .
- X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding patterns in the hydrochloride salt form .
- Critical Parameters :
- Baseline separation in HPLC requires optimization of column temperature (25–40°C) and flow rate (1.0–1.5 mL/min).
Q. What are the primary research applications of this compound in medicinal chemistry?
- Applications :
- Enzyme Inhibition : Acts as a scaffold for designing inhibitors targeting proteases or kinases, leveraging the trifluoromethyl group’s electron-withdrawing effects .
- Receptor Modulation : The piperidine ring’s conformation enables interaction with G-protein-coupled receptors (GPCRs), such as serotonin or dopamine receptors .
- Case Study :
- In a 2023 study, derivatives showed IC₅₀ values of 0.8–2.3 µM against trypsin-like proteases, with enhanced metabolic stability due to the CF₃ group .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be optimized to achieve >99% ee?
- Strategies :
- Asymmetric Catalysis : Use chiral ligands (e.g., BINAP or Josiphos) in palladium-catalyzed trifluoromethylation to improve stereocontrol .
- Dynamic Kinetic Resolution : Combine racemization catalysts (e.g., Shvo’s catalyst) with enzymatic resolution for near-quantitative ee .
- Challenges :
- Competing radical pathways may reduce stereoselectivity. Additives like TEMPO suppress side reactions .
Q. What mechanisms underlie the compound’s interaction with biological targets, and how can these be validated experimentally?
- Mechanistic Insights :
- Hydrogen Bonding : The protonated piperidine nitrogen forms salt bridges with aspartate/glutamate residues in enzyme active sites .
- Hydrophobic Effects : The CF₃ group enhances binding to hydrophobic pockets (e.g., in cytochrome P450 enzymes) .
- Validation Methods :
- Isothermal Titration Calorimetry (ITC) : Measures binding affinity (Kd) and stoichiometry.
- Molecular Dynamics Simulations : Predict binding modes and residence times (e.g., using AMBER or GROMACS) .
Q. How does the hydrochloride salt form influence the compound’s stability and solubility in aqueous vs. organic media?
- Stability :
- The hydrochloride salt improves hygroscopicity but may degrade under basic conditions (pH >9). Accelerated stability studies (40°C/75% RH) show <5% degradation over 6 months .
- Solubility :
- Aqueous : 25–30 mg/mL in water (pH 2–3).
- Organic : >100 mg/mL in DMSO or ethanol.
Data Contradictions and Resolutions
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
